![molecular formula C20H15N3O4 B8529640 N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8529640.png)
N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is a complex organic molecule that features an imidazole ring, a phenyl group, a hydroxy group, an acetamido group, and a benzopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and its subsequent attachment to the phenyl group. The benzopyranone structure is then synthesized and functionalized with hydroxy and acetamido groups. The reaction conditions often involve the use of solvents like dichloromethane, tetrahydrofuran, and reagents such as N,N-Diisopropylethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, amines, and substituted imidazole derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mechanism of Action
The mechanism of action of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the acetamido group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Imidazole derivatives: Such as 1-(3-aminopropyl)imidazole and 3-imidazol-1-yl-propionic acid.
Benzopyranone derivatives: Such as coumarin and flavonoids.
Uniqueness
The uniqueness of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H15N3O4 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-14-5-6-17-16(10-14)18(25)19(26)20(27-17)13-3-2-4-15(9-13)23-8-7-21-11-23/h2-11,26H,1H3,(H,22,24) |
InChI Key |
FZJIJJAKOGNDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B8529569.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-D-glutamic acid](/img/structure/B8529577.png)
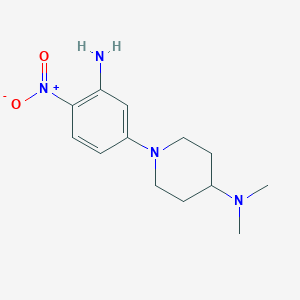
![[(2,4-Difluoro-phenyl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8529590.png)
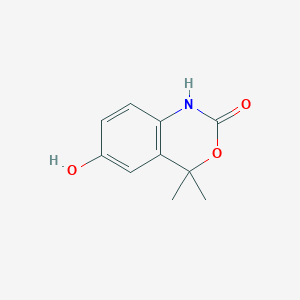
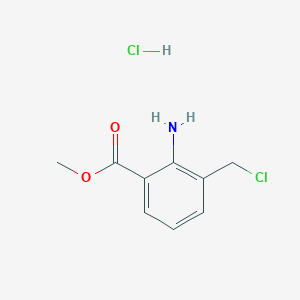
![1-{[(Furan-2-yl)methylidene]amino}piperazine-2,3-dione](/img/structure/B8529609.png)
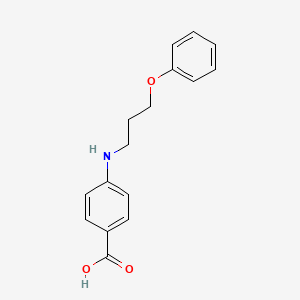
![1-[(5-Bromo-2-thienyl)methyl]pyrrolidine](/img/structure/B8529615.png)

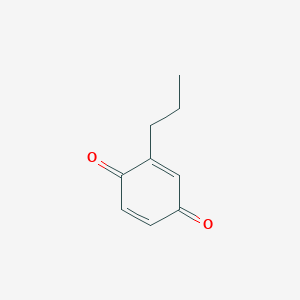
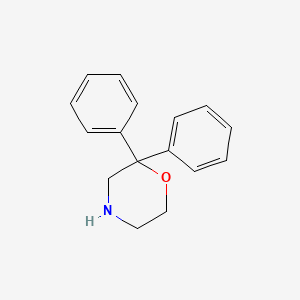
![methyl 6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B8529647.png)
